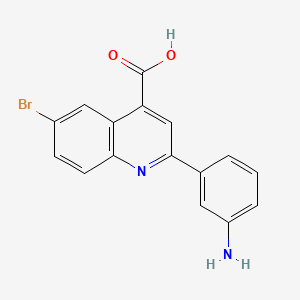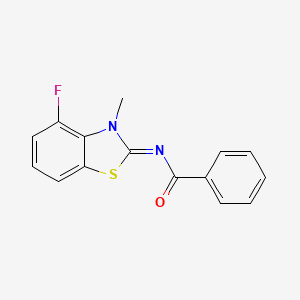
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound with the molecular formula C15H11FN2OS. It has an average mass of 286.324 Da and a monoisotopic mass of 286.057617 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring attached to a benzamide group via a nitrogen atom. The benzothiazole ring contains a sulfur and a nitrogen atom, and the benzamide group contains a carbonyl (C=O) and an amine (NH2) group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C15H11FN2OS), average mass (286.324 Da), and monoisotopic mass (286.057617 Da) .Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism :
- N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist developed for treating insomnia. It undergoes extensive metabolism, with major elimination via feces, indicating its potential pharmacological application in sleep disorders (Renzulli et al., 2011).
Microwave Promoted Synthesis :
- N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, closely related to the target compound, have been synthesized using a microwave irradiation method. This method provides a cleaner, more efficient, and faster synthesis process compared to traditional thermal heating, highlighting its significance in chemical synthesis (Saeed, 2009).
Synthesis of Derivatives :
- Research has been conducted on the synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds are characterized by various spectroscopic methods, indicating their potential in the development of new chemical entities (Hossaini et al., 2017).
Fluorescent Sensors :
- Benzimidazole/benzothiazole-based azomethines, structurally similar to the target compound, have been developed as fluorescent sensors for Al3+ and Zn2+. This research demonstrates the compound's potential application in detecting specific analytes, important in both environmental and biological contexts (Suman et al., 2019).
Aqueous Fluoride Chemosensor :
- A study on N-(3-(benzo[d]thiazol-2-yl)-4-(tert-butyldiphenyl silyloxy)phenyl)-benzamide (BTTPB) as an aqueous fluoride chemosensor reveals a sophisticated sensing mechanism. This has implications for the development of highly specific and sensitive chemical sensors (Chen et al., 2014).
Antimicrobial Activity :
- Synthesis and screening for anti-microbial activity of various fluorobenzothiazole derivatives have been explored. These studies demonstrate the potential use of these compounds in the development of new antimicrobial agents (Jagtap et al., 2010).
Fluorogenic Chemodosimeter :
- The development of a thioamide derivative of 8-hydroxyquinoline-benzothiazole, exhibiting highly Hg2+-selective fluorescence enhancing properties, underlines the application of these compounds in environmental monitoring and sensing technologies (Song et al., 2006).
Direcciones Futuras
The future directions for “N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” and similar compounds could involve further exploration of their biological activities and potential medicinal applications. Benzothiazole derivatives, in particular, are of interest due to their wide range of biological activities .
Propiedades
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-18-13-11(16)8-5-9-12(13)20-15(18)17-14(19)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGNRCHOETWMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
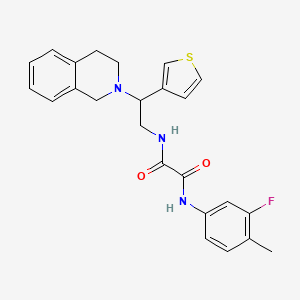

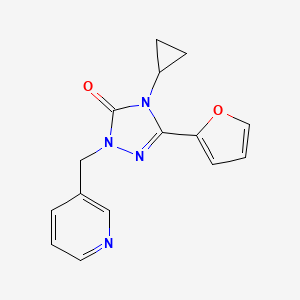

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)
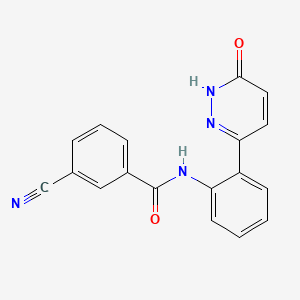
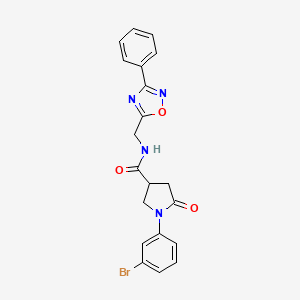
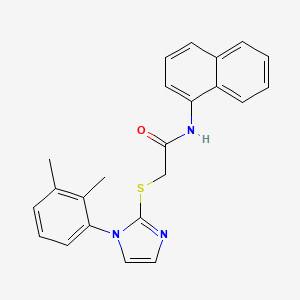
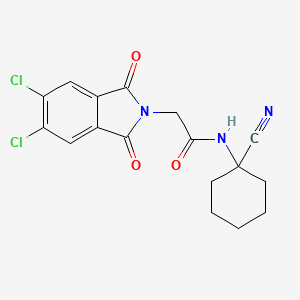
![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)
![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)
